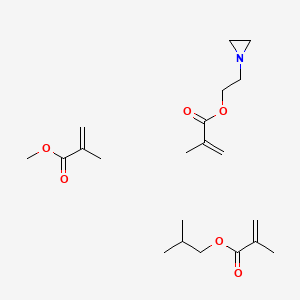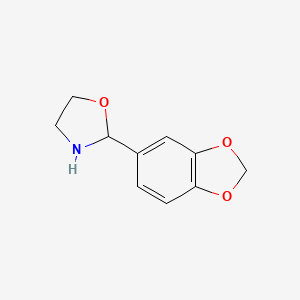![molecular formula C10H19NO B14482228 2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol CAS No. 65308-69-2](/img/structure/B14482228.png)
2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol is an organic compound characterized by the presence of an amino group attached to an octadiene chain and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol typically involves the reaction of octa-1,3-diene with an appropriate amine under controlled conditions. One common method involves the use of ethanolamine as the amine source. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and advanced purification techniques, such as distillation and chromatography, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the double bonds in the octadiene chain to single bonds, resulting in a saturated compound.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of saturated compounds.
Substitution: Formation of substituted amines or other derivatives.
Applications De Recherche Scientifique
2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The octadiene chain can interact with lipid membranes, potentially altering membrane properties and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol: Similar structure but with an ether linkage instead of an amino group.
2-(Dimethylamino)ethan-1-ol: Contains a dimethylamino group instead of an octadiene chain.
Uniqueness
2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol is unique due to the presence of both an amino group and an octadiene chain, which allows it to participate in a wide range of chemical reactions and potential applications. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile for various scientific and industrial uses.
Propriétés
Numéro CAS |
65308-69-2 |
|---|---|
Formule moléculaire |
C10H19NO |
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
2-(octa-1,3-dienylamino)ethanol |
InChI |
InChI=1S/C10H19NO/c1-2-3-4-5-6-7-8-11-9-10-12/h5-8,11-12H,2-4,9-10H2,1H3 |
Clé InChI |
DQJVWLVLUDUZLH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CC=CNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


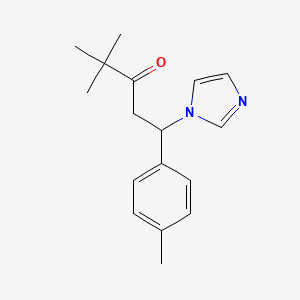
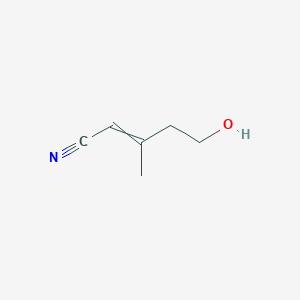
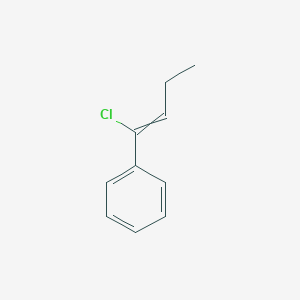



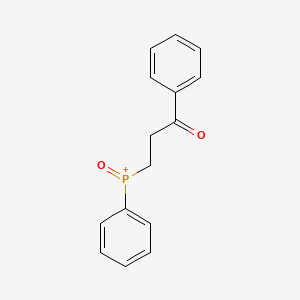
![N-[(1H-Imidazol-5-yl)methyl]urea](/img/structure/B14482206.png)
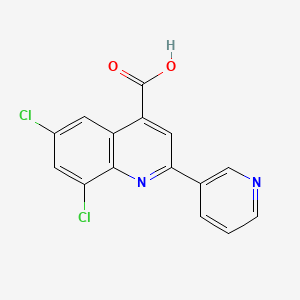
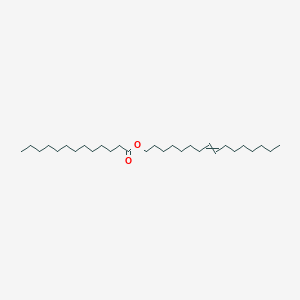
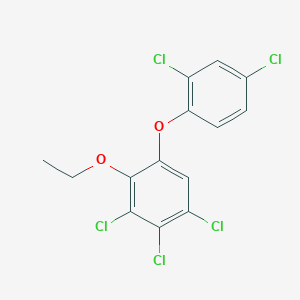
![(Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol](/img/structure/B14482222.png)
